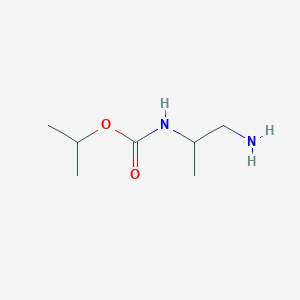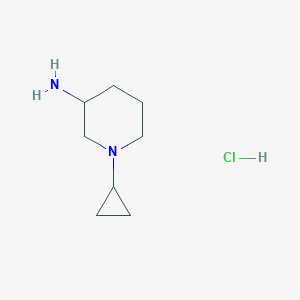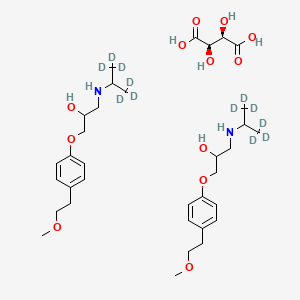
rac Metoprolol-d6 Hemi (+)-Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Metoprolol-d6 Hemi (+)-Tartrate: is a deuterated form of metoprolol, a beta-adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Metoprolol-d6 Hemi (+)-Tartrate involves the incorporation of deuterium into the metoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of Metoprolol-d6: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form metoprolol-d6.
Formation of Hemi (+)-Tartrate Salt: The metoprolol-d6 is then reacted with (+)-tartaric acid to form the hemi (+)-tartrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the deuteration and subsequent reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: rac Metoprolol-d6 Hemi (+)-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学研究应用
rac Metoprolol-d6 Hemi (+)-Tartrate has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the pharmacokinetics of metoprolol, including absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: It helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions.
Stable Isotope Labeling: It is used in stable isotope labeling studies to trace the fate of the drug in biological systems.
作用机制
rac Metoprolol-d6 Hemi (+)-Tartrate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. The molecular targets include beta-1 adrenergic receptors in the heart, leading to:
Decreased Heart Rate: By blocking these receptors, the compound reduces the heart rate.
Reduced Cardiac Output: It decreases the force of contraction, leading to reduced cardiac output.
Lowered Blood Pressure: The overall effect is a reduction in blood pressure, making it useful in treating hypertension.
相似化合物的比较
Metoprolol: The non-deuterated form of the compound.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness: rac Metoprolol-d6 Hemi (+)-Tartrate is unique due to the presence of deuterium, which provides advantages in research applications, such as improved stability and the ability to trace the compound in biological systems.
属性
分子式 |
C34H56N2O12 |
|---|---|
分子量 |
696.9 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1/i2*1D3,2D3; |
InChI 键 |
YGULWPYYGQCFMP-MFXGARSWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


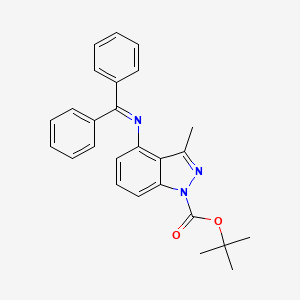
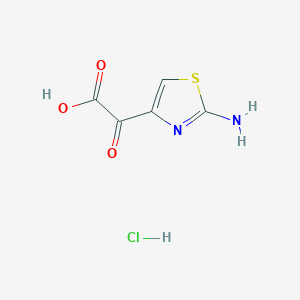
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
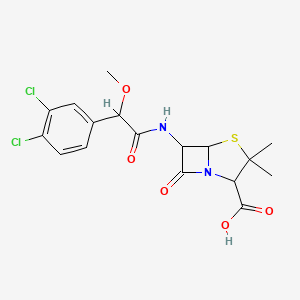
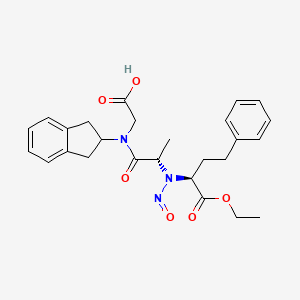
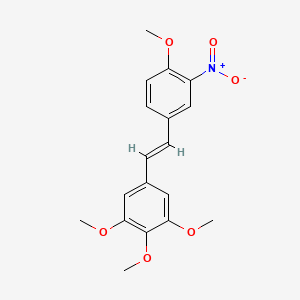
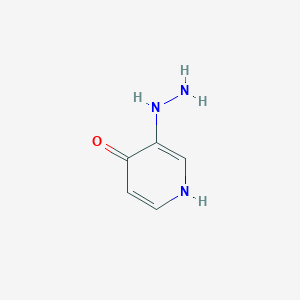
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
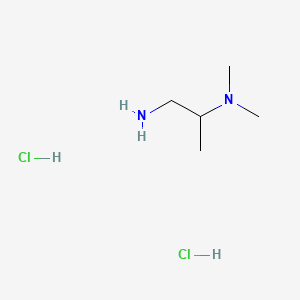
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
